5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine
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Overview
Description
5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of these two rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its biological activity, while the pyridine ring is a common scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-chloro-5-chloromethylpyridine with 5-methylimidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the pyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of a nitro group yields the corresponding amine.
Scientific Research Applications
5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-(1H-Imidazol-1-yl)pyridin-2-amine: Similar structure but lacks the methyl group on the imidazole ring.
2-(1H-Imidazol-1-yl)pyridine: Similar structure but the imidazole ring is attached at a different position on the pyridine ring.
Uniqueness
The presence of the methyl group on the imidazole ring in 5-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine can influence its chemical reactivity and biological activity. This makes it unique compared to other similar compounds, potentially offering different pharmacological properties and applications .
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-(5-methylimidazol-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H10N4/c1-7-4-11-6-13(7)8-2-3-9(10)12-5-8/h2-6H,1H3,(H2,10,12) |
InChI Key |
QEQRMMAHJVQYNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN1C2=CN=C(C=C2)N |
Origin of Product |
United States |
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